molecular formula C10H18S B13818109 3,7-Dimethylocta-1,6-diene-3-thiol CAS No. 39707-47-6

3,7-Dimethylocta-1,6-diene-3-thiol

Cat. No.: B13818109
CAS No.: 39707-47-6
M. Wt: 170.32 g/mol
InChI Key: PJZSIZBTDLXGEN-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-1,6-diene-3-thiol is an organic compound with the molecular formula C10H18S. It is also known by its systematic name, 1,6-octadiene-3-thiol, 3,7-dimethyl-. This compound is characterized by the presence of a thiol group (-SH) attached to a diene structure, which includes two double bonds. It is commonly found in essential oils and has a strong, distinctive odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylocta-1,6-diene-3-thiol can be synthesized through various methods. One common synthetic route involves the reaction of geraniol with thioacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the thiol group being introduced through the substitution of the hydroxyl group in geraniol.

Industrial Production Methods

Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants like grapefruit. The compound can be isolated and purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-diene-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated thiols.

Scientific Research Applications

3,7-Dimethylocta-1,6-diene-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s strong odor makes it useful in olfactory studies and as a marker in biological assays.

    Medicine: Research has explored its potential antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of fragrances and perfumes due to its distinctive scent.

Mechanism of Action

The mechanism of action of 3,7-dimethylocta-1,6-diene-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: An alcohol with a similar structure but lacks the thiol group.

    Linalool: Another alcohol with a similar structure but different functional groups.

    Citral: An aldehyde with a similar diene structure.

Uniqueness

3,7-Dimethylocta-1,6-diene-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This differentiates it from other similar compounds like geraniol and linalool, which do not have the thiol group and thus exhibit different chemical behaviors and applications.

Properties

CAS No.

39707-47-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

3,7-dimethylocta-1,6-diene-3-thiol

InChI

InChI=1S/C10H18S/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3

InChI Key

PJZSIZBTDLXGEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)S)C

Origin of Product

United States

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